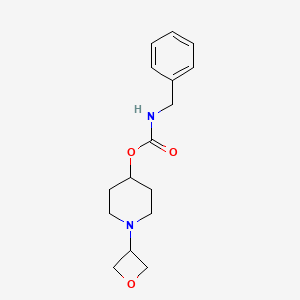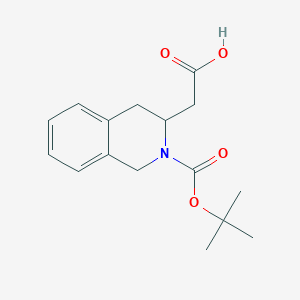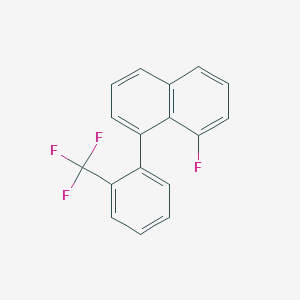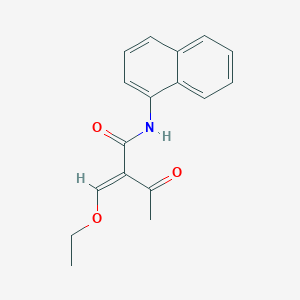
7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by the presence of a chlorine atom at the 7th position, a p-tolyl group at the 1st position, and a thione group at the 4th position of the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with p-tolyl isothiocyanate in the presence of a base such as sodium ethoxide. The reaction mixture is heated to promote cyclization, leading to the formation of the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Used in the development of functional materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and leading to cell death. Additionally, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
類似化合物との比較
Similar Compounds
7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-sulfoxide: Oxidized form of the thione derivative.
7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-sulfone: Further oxidized form of the sulfoxide derivative.
Uniqueness
The presence of the thione group in 7-Chloro-1-(p-tolyl)-2,3-dihydroquinazoline-4(1H)-thione imparts unique chemical properties compared to its analogs. The thione group can participate in specific interactions and reactions that are not possible with the carbonyl or sulfoxide groups. This makes the compound valuable for certain applications, particularly in medicinal chemistry where thione-containing compounds have shown promising biological activities.
特性
CAS番号 |
90070-91-0 |
|---|---|
分子式 |
C15H13ClN2S |
分子量 |
288.8 g/mol |
IUPAC名 |
7-chloro-1-(4-methylphenyl)-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C15H13ClN2S/c1-10-2-5-12(6-3-10)18-9-17-15(19)13-7-4-11(16)8-14(13)18/h2-8H,9H2,1H3,(H,17,19) |
InChIキー |
RBODVZCGFURHNU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CNC(=S)C3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)


![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B11839951.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-5-yl}acetic acid](/img/structure/B11839956.png)


![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)

![3-Benzyl-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11839982.png)



![N'-{[(Ethenyloxy)carbonyl]oxy}[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840019.png)
